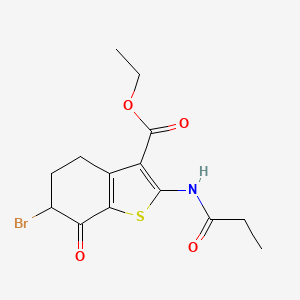

Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a tetrahydro-benzothiophene core. Key structural attributes include:

- Substituents: A bromine atom at position 6, a ketone group at position 7, a propanoylamino group at position 2, and an ethyl ester at position 3.

- Synthetic Context: Synthesized as part of efforts to develop thiophene-based derivatives, which are of interest in pharmaceutical and materials chemistry due to their diverse bioactivity and structural versatility .

Its crystal structure determination likely employed SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography .

Properties

IUPAC Name |

ethyl 6-bromo-7-oxo-2-(propanoylamino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4S/c1-3-9(17)16-13-10(14(19)20-4-2)7-5-6-8(15)11(18)12(7)21-13/h8H,3-6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVUJDGBBBGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)C(=O)C(CC2)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriately substituted thiophene precursors under acidic or basic conditions. The bromination and subsequent acylation steps are crucial to introduce the bromo and propanoylamino groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

This compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₆BrN₁O₄S

- CAS Number : 128811-91-6

- Molecular Weight : 396.3 g/mol

The compound features a benzothiophene core structure, which is significant for its biological activity.

Medicinal Chemistry

This compound has shown potential as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzothiophene exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo models. The specific mechanisms often involve the modulation of signaling pathways related to apoptosis and cell proliferation.

Neuropharmacology

The compound's unique structure suggests potential neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective activities.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective properties of related compounds in models of neurodegenerative diseases such as Alzheimer's. Results indicated that these compounds can reduce oxidative stress and improve cognitive function in animal models.

Antimicrobial Activity

Research into the antimicrobial properties of benzothiophene derivatives has shown promising results against various pathogens. This compound may possess similar activity.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Synthesis of Novel Compounds

This compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activity. Its functional groups allow for various modifications that can lead to new pharmacophores.

Example Synthesis Pathway

The synthesis can involve:

- Bromination of the benzothiophene core.

- Introduction of propanoyl amino groups via amide coupling reactions.

- Functionalization at the carboxylate position to enhance solubility and bioavailability.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromo and propanoylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This analog (reported by Mukhtar et al., 2010) shares the tetrahydro-benzothiophene core and ethyl ester but differs in substituents:

- Position 2: Benzamido group (bulky phenyl substituent) vs. propanoylamino (linear alkyl chain).

- Positions 6 and 7: No bromo or oxo groups.

Key Differences :

- Hydrogen Bonding: Both compounds feature amide NH donors, but the title compound’s oxo group provides an additional hydrogen bond acceptor, likely influencing supramolecular assembly .

3-Nitrocinnamic Acid and Pyrazol-3-one Derivatives

These compounds (cited in ) share fragment motifs with the title compound:

- 3-Nitrocinnamic Acid : Contains nitro and carboxylic acid groups, enabling strong hydrogen bonds and π-π interactions.

- Pyrazol-3-one: Features a ketone and amide-like groups, analogous to the oxo and propanoylamino substituents in the title compound.

Functional Group Comparison :

| Compound | Key Functional Groups | Hydrogen Bonding Profile |

|---|---|---|

| Title Compound | Oxo, bromo, propanoylamino, ester | NH (donor), O (ester/oxo acceptor) |

| 3-Nitrocinnamic Acid | Nitro, carboxylic acid | OH (donor), NO₂ (acceptor) |

| Pyrazol-3-one Derivative | Ketone, amino-methylene | NH (donor), ketone O (acceptor) |

The title compound’s bromo group may contribute to halogen bonding, a feature absent in the analogs above .

Crystallographic and Conformational Analysis

Software and Methods

- Structure Determination : Likely used SHELXTL (Bruker AXS) or SHELXL for refinement, with WinGX or ORTEP-3 for visualization .

- Hydrogen Bonding: Analyzed using graph-set notation (e.g., Etter’s approach), revealing patterns such as chains or rings in crystal packing .

Ring Puckering and Conformation

The tetrahydro-benzothiophene ring’s puckering can be quantified using Cremer-Pople parameters. For example:

- Amplitude (q₂) : Measures deviation from planarity.

- Phase Angle (φ) : Describes pseudorotation in five-membered rings .

Comparisons with similar bicyclic systems (e.g., tetrahydro-indoles) may reveal distinct puckering due to the sulfur atom’s larger van der Waals radius.

Data Table: Structural and Crystallographic Comparison

Biological Activity

Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of approximately 318.186 g/mol. Its structure features a benzothiophene core with a bromo substituent and an oxo group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. Ethyl 6-bromo-7-oxo derivatives have been tested against various bacterial strains. For instance:

- Study Findings : A study demonstrated that compounds similar to ethyl 6-bromo-7-oxo showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .

Anticancer Potential

Several studies have explored the anticancer properties of benzothiophene derivatives:

- Mechanism of Action : Ethyl 6-bromo-7-oxo has been shown to induce apoptosis in cancer cells by activating caspase pathways. In vitro studies revealed that it can significantly reduce cell viability in breast cancer cell lines .

- Case Study : In a recent experiment involving human cancer cell lines, treatment with ethyl 6-bromo-7-oxo resulted in a dose-dependent decrease in cell proliferation, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Inflammation is linked to numerous chronic diseases, and compounds like ethyl 6-bromo-7-oxo are being investigated for their anti-inflammatory properties:

- Research Findings : A study indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation .

Data Table: Summary of Biological Activities

The biological activities of ethyl 6-bromo-7-oxo can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Apoptosis Induction : By activating apoptotic pathways, it leads to programmed cell death in malignant cells.

- Cytokine Modulation : It may modulate inflammatory responses by affecting cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.